Cas no 477298-77-4 ((2E)-3-(4-bromo-2-fluorophenyl)amino-2-4-(naphthalen-2-yl)-1,3-thiazol-2-ylprop-2-enenitrile)

(2E)-3-(4-bromo-2-fluorophenyl)amino-2-4-(naphthalen-2-yl)-1,3-thiazol-2-ylprop-2-enenitrile 化学的及び物理的性質
名前と識別子
-
- (2E)-3-(4-bromo-2-fluorophenyl)amino-2-4-(naphthalen-2-yl)-1,3-thiazol-2-ylprop-2-enenitrile
- (E)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(naphthalen-2-yl)thiazol-2-yl)acrylonitrile
- 2-Thiazoleacetonitrile, α-[[(4-bromo-2-fluorophenyl)amino]methylene]-4-(2-naphthalenyl)-
- AKOS005635725
- (E)-3-(4-bromo-2-fluoroanilino)-2-(4-naphthalen-2-yl-1,3-thiazol-2-yl)prop-2-enenitrile
- 477298-77-4
- (2E)-3-[(4-bromo-2-fluorophenyl)amino]-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile
- F0837-0566
-
- インチ: 1S/C22H13BrFN3S/c23-18-7-8-20(19(24)10-18)26-12-17(11-25)22-27-21(13-28-22)16-6-5-14-3-1-2-4-15(14)9-16/h1-10,12-13,26H/b17-12+
- InChIKey: AMIXWHOWUOJGEK-SFQUDFHCSA-N
- ほほえんだ: C(#N)/C(/C1=NC(C2=CC=C3C(=C2)C=CC=C3)=CS1)=C\NC1=CC=C(Br)C=C1F
計算された属性
- せいみつぶんしりょう: 448.99976g/mol
- どういたいしつりょう: 448.99976g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 28
- 回転可能化学結合数: 4
- 複雑さ: 620
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 6.7
- トポロジー分子極性表面積: 77Ų
じっけんとくせい
- 密度みつど: 1.534±0.06 g/cm3(Predicted)
- ふってん: 581.5±60.0 °C(Predicted)
- 酸性度係数(pKa): -1.30±0.10(Predicted)
(2E)-3-(4-bromo-2-fluorophenyl)amino-2-4-(naphthalen-2-yl)-1,3-thiazol-2-ylprop-2-enenitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0837-0566-5μmol |
(2E)-3-[(4-bromo-2-fluorophenyl)amino]-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile |
477298-77-4 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0837-0566-1mg |
(2E)-3-[(4-bromo-2-fluorophenyl)amino]-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile |
477298-77-4 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0837-0566-3mg |
(2E)-3-[(4-bromo-2-fluorophenyl)amino]-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile |
477298-77-4 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0837-0566-5mg |
(2E)-3-[(4-bromo-2-fluorophenyl)amino]-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile |
477298-77-4 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0837-0566-2mg |
(2E)-3-[(4-bromo-2-fluorophenyl)amino]-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile |
477298-77-4 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0837-0566-100mg |
(2E)-3-[(4-bromo-2-fluorophenyl)amino]-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile |
477298-77-4 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0837-0566-10mg |
(2E)-3-[(4-bromo-2-fluorophenyl)amino]-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile |
477298-77-4 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0837-0566-15mg |
(2E)-3-[(4-bromo-2-fluorophenyl)amino]-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile |
477298-77-4 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0837-0566-40mg |
(2E)-3-[(4-bromo-2-fluorophenyl)amino]-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile |
477298-77-4 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0837-0566-75mg |
(2E)-3-[(4-bromo-2-fluorophenyl)amino]-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile |
477298-77-4 | 90%+ | 75mg |
$208.0 | 2023-05-17 |
(2E)-3-(4-bromo-2-fluorophenyl)amino-2-4-(naphthalen-2-yl)-1,3-thiazol-2-ylprop-2-enenitrile 関連文献
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Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
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(2E)-3-(4-bromo-2-fluorophenyl)amino-2-4-(naphthalen-2-yl)-1,3-thiazol-2-ylprop-2-enenitrileに関する追加情報
(2E)-3-(4-Bromo-2-fluorophenyl)amino-2-4-(naphthalen-2-yl)-1,3-thiazol-2-ylprop-2-enenitrile: A Comprehensive Overview
The compound with CAS No 477298-77-4, named (2E)-3-(4-bromo-2-fluorophenyl)amino-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile, is a highly specialized organic molecule with significant potential in the field of pharmaceutical research and development. This compound has garnered attention due to its unique structural features and promising biological activities. In this article, we will delve into its chemical structure, synthesis, properties, and potential applications in drug discovery.
The chemical structure of this compound is characterized by a thiazole ring system, which is a five-membered heterocycle containing sulfur and nitrogen atoms. The thiazole ring is substituted at the 4-position with a naphthalene moiety, adding significant aromaticity and electronic complexity to the molecule. Additionally, the compound features a propenenitrile group attached to the thiazole ring via an amino linkage. The amino group is further substituted with a bromo-fluorophenyl group, introducing additional electronic and steric effects that can influence the molecule's reactivity and bioavailability.
Recent studies have highlighted the importance of thiazole-containing compounds in medicinal chemistry due to their ability to modulate various biological targets. For instance, thiazole derivatives have been reported to exhibit potent anti-inflammatory, antitumor, and antimicrobial activities. The presence of the naphthalene group in this compound further enhances its photostability and ability to interact with hydrophobic pockets in target proteins, making it a promising candidate for drug design.
The synthesis of (2E)-3-(4-bromo-2-fluorophenyl)amino... involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the thiazole ring through sulfur insertion reactions and subsequent substitution reactions to introduce the naphthalene and amino groups. The stereochemistry of the propenenitrile group is critical for its biological activity, as it determines the molecule's ability to adopt specific conformations that are essential for target binding.
From a pharmacological perspective, this compound has shown remarkable selectivity towards certain receptor systems. Preclinical studies suggest that it may act as a modulator of G-protein coupled receptors (GPCRs), which are key targets in treating conditions such as cardiovascular diseases and neurodegenerative disorders. Furthermore, its ability to penetrate cellular membranes efficiently makes it a strong candidate for drug delivery systems.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinity of this compound with various protein targets using molecular docking studies. These studies have revealed that the bromo-fluorophenyl group plays a pivotal role in stabilizing interactions within the active site of target enzymes or receptors. Additionally, the naphthalene moiety contributes significantly to π–π stacking interactions, enhancing the overall binding efficiency.
In terms of toxicity profiles, preliminary assays indicate that this compound exhibits low cytotoxicity against normal human cells while demonstrating potent activity against cancer cell lines. This selectivity is attributed to its ability to specifically target pathways that are overactive in cancer cells without significantly affecting normal cellular functions.
The development of (E)-configured propenenitriles like this compound has opened new avenues in medicinal chemistry for designing drugs with improved pharmacokinetic properties. The E configuration ensures optimal solubility and stability in physiological conditions, which are crucial for effective drug delivery.
In conclusion, (2E)-3-(4-bromo...) represents a cutting-edge advancement in organic synthesis and drug discovery. Its unique structure, combined with promising biological activities and favorable pharmacokinetic properties, positions it as a valuable tool in developing novel therapeutic agents for various diseases. As research continues to unfold its full potential, this compound stands at the forefront of innovative medicinal chemistry.
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